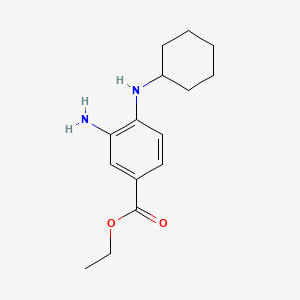

Ethyl 3-amino-4-(cyclohexylamino)benzoate

Overview

Description

Synthesis Analysis

EACBA is involved in the synthesis of various complex compounds . For instance, it has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor . In a specific synthesis process, ethyl 4-(cyclohexylamino)-3-nitrobenzoate was dissolved in ethanol and reacted with palladium on carbon in the presence of cyclohexene.Molecular Structure Analysis

The molecular formula of EACBA is C15H22N2O2 . The InChI code is 1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 . The canonical SMILES structure is CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N .Chemical Reactions Analysis

EACBA is a potent inhibitor of ferroptosis, a distinct non-apoptotic form of cell death caused by lipid peroxidation . It is also a radical-trapping antioxidant and has the ability to reduce the accumulation of lipid peroxides and chain-carrying peroxyl radicals .Physical And Chemical Properties Analysis

EACBA is a white crystalline solid. It has a molecular weight of 262.35 g/mol . It is soluble in most organic solvents.Scientific Research Applications

Cancer Treatment

Ferrostatin-1 is known to be a potent inhibitor of ferroptosis, a type of programmed cell death, in cancer cells. It prevents erastin-induced accumulation of cytosolic and lipid reactive oxygen species, which are involved in the ferroptosis pathway .

Neuroprotection

It has been shown to inhibit glutamate-induced cell death in organotypic rat brain slices, suggesting its potential role in protecting neuronal cells from excitotoxicity .

Bone Health

Research indicates that Ferrostatin-1 can be used for cell doping and has a cell death inhibition effect on bone cells, which may contribute to bone formation and recovery from damage .

Muscle Damage Repair

Ferrostatin-1 has been found to alleviate the damage in C2C12 myoblasts, which are precursors to muscle cells. This suggests its application in muscle repair and regeneration .

Spinal Cord Injury Recovery

Studies have explored the role of Ferrostatin-1 in spinal cord injury (SCI) rehabilitation by verifying its relationship with the Nrf2/HO-1 signaling pathway associated with ferroptosis .

Respiratory Health

Ferrostatin-1 has been researched for its effects on alleviating lipopolysaccharide-induced acute lung injury, indicating its potential use in treating respiratory conditions .

Mechanism of Action

Target of Action

Ferrostatin-1 primarily targets the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . It specifically inhibits the action of erastin-induced ferroptosis .

Mode of Action

Ferrostatin-1 acts as an antioxidant and inhibits ferroptosis by preventing lipid peroxidation of cellular membranes . It effectively inhibits the accumulation of phospholipid peroxides, which are characteristic of ferroptosis .

Biochemical Pathways

Ferrostatin-1 affects the biochemical pathways involved in ferroptosis, including both GPX4-dependent and -independent antioxidant mechanisms . It disrupts the redox balance, causing cell death by damaging the plasma membrane .

Pharmacokinetics

It is known that ferrostatin-1 is a synthetic radical-trapping antioxidant (rta) and its use to block ferroptosis remains superior . It is also known that Ferrostatin-1 suffers from low water solubility and poor biodistribution profile .

Result of Action

Ferrostatin-1 effectively inhibits ferroptosis in various cell types and prevents cell death . For instance, it has been shown to alleviate lipopolysaccharide-induced acute lung injury via inhibiting ferroptosis . It also prevents glutamate-induced cell death in rat hippocampal brain slices .

Action Environment

The action of Ferrostatin-1 can be influenced by environmental factors. For example, it has been shown that Ferrostatin-1 can alleviate the damage of C2C12 myoblast and mouse pelvic floor muscle induced by mechanical trauma . Furthermore, it has been suggested that decreasing the iron content of the liver may be a potential therapeutic strategy for acute liver injury .

Safety and Hazards

EACBA should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

properties

IUPAC Name |

ethyl 3-amino-4-(cyclohexylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHBVMHOBZBWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(cyclohexylamino)benzoate | |

CAS RN |

347174-05-4 | |

| Record name | Ethyl 3-amino-4-(cyclohexylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)

![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid](/img/structure/B1672546.png)